O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate
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Overview
Description
O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate: is a chemical compound with the following structural formula:
Structure: C19H22BrNO2S
This compound belongs to the class of boronic acids and is characterized by its unique combination of functional groups. Boronic acids are versatile intermediates in organic synthesis and have applications in various fields.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Bromination: Starting from aniline, bromination at the para position yields 4-bromoaniline.
Carbonylation: The bromoaniline is then treated with phosgene or a carbonylating agent to form the corresponding isocyanate.
Boronic Acid Formation: The isocyanate reacts with phenylboronic acid to form the boronic acid derivative.
Thioacylation: Finally, the thioacylation of the boronic acid with dipropan-2-ylcarbamothioate completes the synthesis.
Industrial Production::
Chemical Reactions Analysis
Reactions::
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Boronic Acid Coupling: Phenylboronic acid, palladium catalyst, and base.
Thioacylation: Dipropan-2-ylcarbamothioate, acid catalyst.
Major Products:: The major products depend on the specific reaction conditions. For example, the oxidation of the boronic acid yields the phenol derivative.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a versatile intermediate for building more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: For functional materials and sensors.
Mechanism of Action
The exact mechanism of action is context-dependent. its boronic acid moiety may interact with enzymes or receptors, affecting biological processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., boronic acids, thioesters) share some properties. Notable examples include:
4-Bromophenylboronic acid: (CAS: 874287-99-7) .
4-(4-Bromophenylcarbamoyl)phenylboronic acid: (CAS: 874287-99-7) .
4-(4-Bromophenylcarbamoyl)benzeneboronic acid: (CAS: 874287-99-7) .
Properties
Molecular Formula |
C20H23BrN2O2S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C20H23BrN2O2S/c1-13(2)23(14(3)4)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-14H,1-4H3,(H,22,24) |
InChI Key |
NEPFAOCMTBOLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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